molecular formula C11H17N3OS B5435626 2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide

2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide

Katalognummer B5435626
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: KWMYDXUWXXUDFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years. It was initially developed as a potential treatment for cancer and autoimmune diseases.

Wirkmechanismus

2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), an enzyme that plays a crucial role in the development of cancer and autoimmune diseases. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the severity of autoimmune disease symptoms in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has been found to be well-tolerated in animal studies, making it a promising candidate for further development. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide. One area of interest is the development of combination therapies that incorporate this compound with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in different disease contexts. Finally, additional research is needed to fully elucidate the mechanisms of action of this compound and its potential applications in other disease areas.

Synthesemethoden

The synthesis of 2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide involves the condensation of 3-methylpiperidine with thioacetic acid followed by acylation with 2-bromoacetyl bromide. The resulting product is then treated with a base to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-(3-methyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapies. Additionally, this compound has been found to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-9-3-2-5-14(7-9)8-10(15)13-11-12-4-6-16-11/h4,6,9H,2-3,5,7-8H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMYDXUWXXUDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.